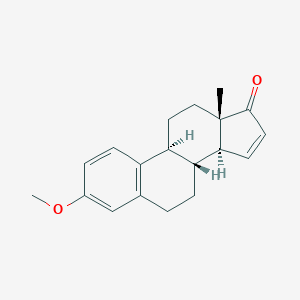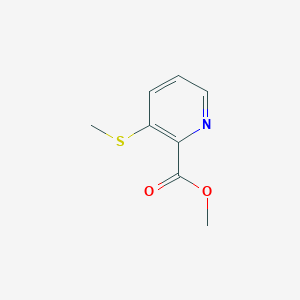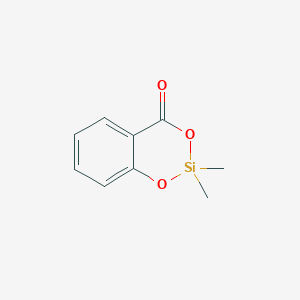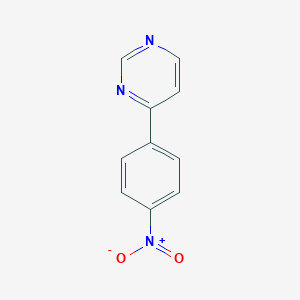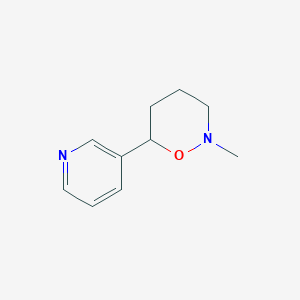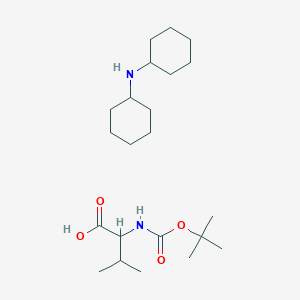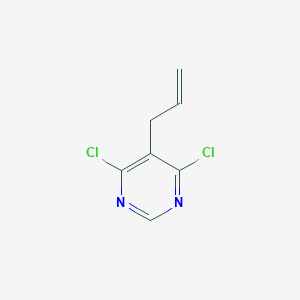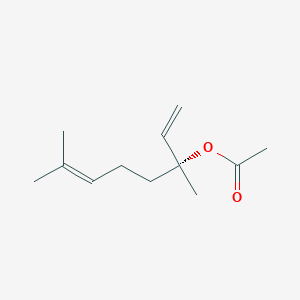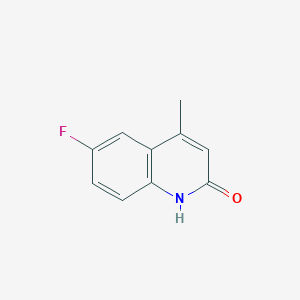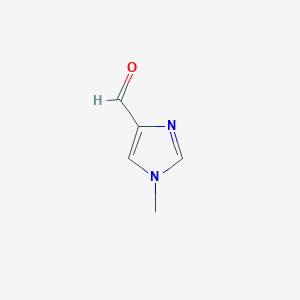
Bis(1,10-phenanthroline)copper(1+) ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,10-phenanthroline)copper(1+) ion, also known as Cu(phen)2+ or Cu(1,10-phen)2+, is a coordination compound of copper with two phenanthroline ligands. It has been widely studied for its potential applications in various fields, including analytical chemistry, biochemistry, and materials science.
作用機序
Bis(1,10-phenanthroline)copper(1+) ion binds to DNA and protein molecules through intercalation and coordination interactions. The phenanthroline ligands intercalate between the base pairs of DNA or the amino acid residues of protein, while the copper ion coordinates with the nitrogen and oxygen atoms of the ligands and the biomolecules. This binding results in changes in the conformation and stability of the biomolecules, which can be detected by spectroscopic methods.
Biochemical and physiological effects:
Bis(1,10-phenanthroline)copper(1+) ion has been shown to have cytotoxic and antitumor effects in vitro and in vivo. It can induce DNA damage and apoptosis in cancer cells, while having minimal toxicity to normal cells. This property has led to its potential application as a chemotherapeutic agent for cancer treatment.
実験室実験の利点と制限
Bis(1,10-phenanthroline)copper(1+) ion is a versatile and sensitive probe for DNA and protein analysis. It has high specificity and selectivity for biomolecules, and can be used in a wide range of experimental conditions. However, its cytotoxic and antitumor effects may limit its use in certain applications, and its stability and solubility may be affected by the pH and temperature of the solution.
将来の方向性
There are several future directions for the research and application of Bis(1,10-phenanthroline)copper(1+) ion. One direction is to explore its potential as a chemotherapeutic agent for cancer treatment, and to investigate its mechanism of action and toxicity in vivo. Another direction is to develop new methods for the detection and quantification of DNA and protein using Bis(1,10-phenanthroline)copper(1+) ion, such as biosensors and imaging techniques. Additionally, the synthesis and modification of Bis(1,10-phenanthroline)copper(1+) ion and its analogues may lead to the discovery of new coordination compounds with novel properties and applications.
合成法
Bis(1,10-phenanthroline)copper(1+) ion can be synthesized by reacting copper(II) sulfate pentahydrate with 1,10-phenanthroline in the presence of a reducing agent such as ascorbic acid. The reaction produces Bis(1,10-phenanthroline)copper(1+) ion as a blue-green precipitate, which can be isolated by filtration and washing with water and ethanol.
科学的研究の応用
Bis(1,10-phenanthroline)copper(1+) ion has been widely used as a spectroscopic probe for DNA and protein analysis. It can bind to DNA and protein molecules with high affinity and specificity, resulting in changes in the UV-visible absorption and fluorescence spectra. This property has been exploited for the detection and quantification of DNA and protein in biological samples.
特性
CAS番号 |
17378-82-4 |
|---|---|
製品名 |
Bis(1,10-phenanthroline)copper(1+) ion |
分子式 |
C24H16CuN4+ |
分子量 |
424 g/mol |
IUPAC名 |
copper(1+);1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+1 |
InChIキー |
ZEADRBDFSWYVGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
その他のCAS番号 |
17378-82-4 |
同義語 |
1,10-phenanthroline cuprous complex bis(1,10-phenanthroline)copper(1+) ion bis(1,10-phenanthroline)copper(1+) ion, nitrate Cu(1)(ophen)2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



